3-(Chloromethyl)aniline hydrochloride
Overview
Description
3-(Chloromethyl)aniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of aniline, where a chloromethyl group is attached to the benzene ring at the meta position relative to the amino group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
3-(Chloromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive chloromethyl group.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s known that chloromethyl groups in organic compounds often react with nucleophilic sites in biological molecules, potentially leading to modifications of proteins or nucleic acids .
Mode of Action
It’s known that benzylic halides, such as 3-(chloromethyl)aniline hydrochloride, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets by forming covalent bonds, leading to modifications in the target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the chloromethylation of aniline. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
- Aniline is dissolved in hydrochloric acid.
- Formaldehyde is added to the solution.
- Zinc chloride is introduced as a catalyst.
- The mixture is heated to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form 3-(Chloromethyl)aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines, depending on the nucleophile used.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: The primary product is 3-(Chloromethyl)aniline.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the chloromethyl group.
4-(Chloromethyl)aniline: A positional isomer with the chloromethyl group at the para position.
2-(Chloromethyl)aniline: Another positional isomer with the chloromethyl group at the ortho position.
Uniqueness
3-(Chloromethyl)aniline hydrochloride is unique due to the position of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it valuable for certain synthetic applications and research studies where regioselectivity is important.
Properties
IUPAC Name |
3-(chloromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJYDANJTXFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145883-50-7 | |
Record name | 3-(chloromethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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